molecular formula C21H22N2O B14680876 1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one CAS No. 32323-38-9

1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one

Cat. No.: B14680876
CAS No.: 32323-38-9
M. Wt: 318.4 g/mol
InChI Key: REHRPCNPDPURHN-UHFFFAOYSA-N
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Description

1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one is an organic compound known for its unique structure and properties It is a derivative of naphthalene, featuring a diethylamino group attached to an aniline moiety, which is further connected to a naphthalenone core

Preparation Methods

The synthesis of 1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one typically involves the condensation of 4-(diethylamino)aniline with naphthalen-2-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the Schiff base. The general synthetic route can be summarized as follows:

    Condensation Reaction:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or neutral medium.

      Products: Oxidation can lead to the formation of naphthoquinone derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere to prevent oxidation.

      Products: Reduction can yield the corresponding amine derivatives.

  • Substitution

      Reagents: Various electrophiles or nucleophiles, depending on the desired substitution.

      Conditions: Can be carried out under basic or acidic conditions.

      Products: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis to create more complex molecules.
    • Acts as a precursor for the synthesis of various heterocyclic compounds.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the study of enzyme interactions and inhibition.
  • Medicine

    • Explored for its potential as a therapeutic agent in the treatment of various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of dyes and pigments due to its chromophoric properties.
    • Employed in the production of advanced materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The diethylamino group and the naphthalenone core play crucial roles in its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.

Comparison with Similar Compounds

1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

    • Similar structure but with a methoxy group instead of a diethylamino group.
    • Exhibits different chemical and biological properties due to the presence of the methoxy group.
  • 2-Methoxy-5-((phenylamino)methyl)phenol

    • Contains a phenol group, which imparts different reactivity and applications.
    • Used in the synthesis of various dyes and pigments.
  • Indole Derivatives

    • Share a similar heterocyclic structure with naphthalene derivatives.
    • Widely studied for their biological activities and synthetic applications.

Properties

CAS No.

32323-38-9

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1-[[4-(diethylamino)phenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C21H22N2O/c1-3-23(4-2)18-12-10-17(11-13-18)22-15-20-19-8-6-5-7-16(19)9-14-21(20)24/h5-15,24H,3-4H2,1-2H3

InChI Key

REHRPCNPDPURHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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